Indirubin is primarily derived from the plant Indigofera tinctoria, commonly known as indigo, which has been used for centuries as a dye. It can also be synthesized through various chemical methods, often involving the condensation of indole derivatives with isatin or related compounds.
Indirubin is classified as an indole derivative and is part of a broader category of compounds known as isoquinoline alkaloids. Its molecular formula is , and it features a fused indole and isoindole structure.
The synthesis of indirubin can be achieved through multiple methods, with traditional approaches often yielding it as a by-product.
Indirubin features a complex molecular structure characterized by its fused ring system.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of indirubin during synthesis and analysis.
Indirubin participates in various chemical reactions that highlight its reactivity and potential modifications.
Indirubin exerts its biological effects primarily through inhibition of specific kinases involved in cell signaling pathways.
Studies have demonstrated that indirubin derivatives exhibit varying degrees of potency against different kinases, which correlates with their potential therapeutic applications.
Indirubin possesses distinct physical and chemical properties that influence its behavior in biological systems.
Indirubin has garnered attention for its diverse applications in scientific research and medicine:
Indirubin (chemical name: 2-(2-oxo-1H-indol-3-ylidene)-1H-indol-3-one) is the principal bioactive component of Indigo Naturalis (Qing Dai), a traditional Chinese medicine derived from Indigofera tinctoria L. (Fabaceae) and related plants like Isatis tinctoria (Brassicaceae). Historically, Indigo Naturalis was first documented in Tang Dynasty medical texts (circa 627 AD) for treating inflammatory and infectious conditions, including pharyngitis and mumps [1] [9]. Its systematic application evolved with the formulation Danggui Longhui Wan, an 11-herb prescription that gained prominence in the Ming Dynasty (1368–1644 AD) for managing hematological malignancies, particularly chronic myelogenous leukemia (CML). This formula leverages indirubin’s ability to inhibit aberrant cell proliferation by targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [2] [10].
Modern pharmacological studies confirm that Indigo Naturalis contains 0.4–5.8% indirubin, alongside structurally related compounds like indigo and tryptanthrin. These constituents synergistically modulate immune responses through pathways such as aryl hydrocarbon receptor (AhR) activation. For instance, indirubin-bound AhR triggers the transcription of cytoprotective genes like CYP1A1 and promotes interleukin-22 (IL-22) secretion from innate lymphoid cells, facilitating mucosal healing in inflammatory bowel diseases [3] [10]. Clinical trials in Asia have validated its efficacy: a 2013 study of ulcerative colitis patients demonstrated that oral Indigo Naturalis induced clinical remission in 70% of subjects by suppressing NF-κB-mediated pro-inflammatory cytokines (e.g., TNF-α, IL-6) [3] [8].
Table 1: Traditional Chinese Medicine Formulations Containing Indirubin
Formula Name | Key Components | Historical/Clinical Applications | Mechanistic Insights |
---|---|---|---|
Danggui Longhui Wan | Indigo Naturalis, Gentiana spp. | Chronic myelogenous leukemia (CML) | CDK/GSK-3β inhibition; cell cycle arrest at G2/M phase |
Qing Dai Powder | Indigo Naturalis | Ulcerative colitis, psoriasis | AhR/IL-22 pathway activation; NF-κB suppression |
Realgar-Indigo Naturalis | Realgar (As₄S₄), Indigo Naturalis | Acute promyelocytic leukemia (APL) | Promyelocytic leukemia protein (PML) degradation |
Indirubin’s journey began as a textile dye, with archaeological evidence tracing indigo production to the Harappan civilization (2600–1900 BCE). The extraction process involved fermenting leaves of Indigofera spp. to yield indoxyl, which oxidized into insoluble indigo (blue) and its isomer indirubin (red) upon exposure to air [4] [7]. This dye, known as "woad" in Celtic cultures, was also used topically for wound healing and anti-inflammation, hinting at early ethnopharmacological applications [7].
The 20th century marked a pivotal shift when indirubin’s bioactivity was scientifically validated. In 1967, Chinese researchers isolated indirubin from Danggui Longhui Wan and linked it to CML remission rates comparable to conventional chemotherapy. This discovery spurred global interest in its molecular mechanisms [9] [10]. By the 1990s, indirubin derivatives like meisoindigo were synthesized to enhance bioavailability and target specificity. These derivatives selectively inhibit CDK1/cyclin B (IC₅₀ = 0.55 μM) and GSK-3β (IC₅₀ = 0.022 μM), kinases critical for cell proliferation and apoptosis [2] [10].
Natural sources beyond plants further expanded indirubin’s therapeutic potential. In 2002, akashins—indirubin-N-glycosides—were isolated from terrestrial Streptomyces bacteria. Akashins A–C demonstrated potent anticancer activity against solid tumors (e.g., lung carcinoma LXFA 526L, IC₇₀ >3 mg/mL) by disrupting microtubule assembly [7]. Synthetic biology approaches enabled scalable production: recombinant E. coli expressing cytochrome P450 enzymes now yield indirubin from tryptophan precursors, facilitating drug development [4] [7].
Table 2: Evolution of Indirubin from Dye to Modern Therapeutic Agent
Era/Period | Key Developments | Significance |
---|---|---|
Ancient World (pre-500 CE) | Extraction of indigo/indirubin from Indigofera spp. for dyeing | Basis for textile industry; incidental topical medicinal use |
Tang Dynasty (618–907 AD) | First medical records of Qing Dai for inflammation | Formalization in traditional Chinese medicine (TCM) |
20th Century (1967) | Isolation of indirubin from Danggui Longhui Wan | Scientific validation for leukemia treatment |
21st Century (2002–present) | Akashin discovery; synthetic derivatives (e.g., 6BIO) | Targeted kinase inhibition; anticancer/anti-inflammatory drug design |
The structural resemblance between indirubin and ATP enables its binding to kinase catalytic sites. Molecular docking studies reveal hydrogen bonding with Cys-199 of GSK-3β and hydrophobic interactions with Leu-83 of CDK2, explaining its competitive inhibition [2] [7]. This mechanistic rationale bridges traditional use—where indirubin-rich formulations "cleared heat and toxins"—with modern applications targeting signaling cascades in cancer and immune disorders [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7